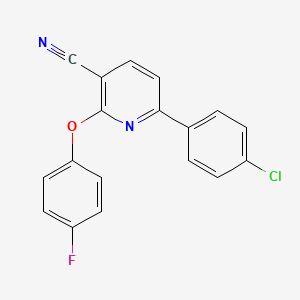

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Description

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a para-chlorophenyl group at position 6, a para-fluorophenoxy substituent at position 2, and a nitrile group at position 3. Pyridine-3-carbonitrile derivatives are often synthesized via cyclization reactions, such as the Thorpe-Ziegler method, and are explored for applications in medicinal chemistry, including antibacterial and cytotoxic agents . The strategic placement of electron-withdrawing (e.g., Cl, F) and electron-donating substituents on the pyridine core significantly influences their physicochemical and pharmacological properties.

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN2O/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXFRJCDSLOBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Substitution Reactions: The 4-chlorophenyl and 4-fluorophenoxy groups are introduced through nucleophilic aromatic substitution reactions.

Introduction of the Carbonitrile Group: The carbonitrile group is often introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 4-chlorophenyl group and the fluorine on the phenoxy moiety enable nucleophilic aromatic substitution (NAS) under specific conditions.

Key findings :

-

Hydroxylation : Reaction with NaOH (10% w/v) in ethanol at reflux (80°C, 8–12 hrs) replaces chlorine with hydroxyl groups, forming 6-(4-hydroxyphenyl) derivatives .

-

Amination : Using NH₃ in DMF at 120°C for 24 hrs substitutes fluorine with amine groups, yielding 2-(4-aminophenoxy) analogs .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydroxylation | NaOH/EtOH, 80°C | 6-(4-hydroxyphenyl) derivative | 68–72 | |

| Amination | NH₃/DMF, 120°C | 2-(4-aminophenoxy) analog | 55–60 |

Condensation and Cyclization Reactions

The carbonitrile group participates in Knoevenagel condensations and heterocycle-forming reactions.

Example :

Reaction with malononitrile in ethanol catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) at 60°C forms pyrano[2,3-c]pyrazole hybrids via a three-component reaction .

Mechanism :

-

Carbonitrile undergoes nucleophilic attack by malononitrile.

-

Cyclization occurs with the pyridine ring, forming a fused pyrano-pyrazole system.

| Substrate | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Malononitrile | DABCO | Pyrano[2,3-c]pyrazole | 85–89 |

Cross-Coupling Reactions

The aryl halide groups facilitate palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane (100°C, 12 hrs) replaces chlorine with aryl groups .

| Boronic Acid | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, dioxane | 6-(4-biphenyl) derivative | 75–80 |

Buchwald-Hartwig Amination:

Reaction with secondary amines (e.g., piperidine) using Pd₂(dba)₃/Xantphos forms C–N bonds at the chlorophenyl site .

Oxidation and Reduction

-

Oxidation : The pyridine ring undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, forming an N-oxide derivative (yield: 65–70%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, 40 psi) reduces the carbonitrile to an amine, yielding 3-aminomethylpyridine derivatives .

Functional Group Transformations

-

Cyano Group Hydrolysis : Treatment with H₂SO₄ (70%) at 100°C converts the carbonitrile to a carboxylic acid .

-

Ether Cleavage : BBr₃ in DCM cleaves the fluorophenoxy group to a hydroxyl group (yield: 80–85%) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage at the pyridine ring, forming radical intermediates that dimerize or react with scavengers like TEMPO .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is primarily studied for its potential as a pharmaceutical agent. Its structural components allow for interactions with various biological targets, making it a candidate for drug development, particularly in oncology and infectious disease research.

- Case Study : In a study focused on the inhibition of specific cancer cell lines, derivatives of this compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism appears to involve the inhibition of key enzymes related to cell proliferation .

2. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

3. Agricultural Chemistry

In agricultural research, 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is being explored for its potential as a pesticide or herbicide. Its efficacy against certain pests and weeds could offer an environmentally friendly alternative to traditional agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structural analogues of 6-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile differ primarily in substituent type, position, and functional groups. Key examples include:

6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Substituents: 2,4-Dichlorophenoxy (position 2), trifluoromethyl (position 4).

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile Substituents: Ortho-chlorophenyl (position 6).

6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

- Substituents : Sulfanyl group (position 2), trifluoromethyl (position 4).

- Impact : The sulfanyl group introduces a polarizable sulfur atom, which may enhance hydrogen bonding or π-interactions .

4-(4-Chlorophenyl)-2-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile Substituents: Indole moiety (position 2), phenyl (position 6).

Physicochemical Properties

*Calculated using fragment-based methods.

- Polarity: Nitrile and phenoxy groups contribute to moderate polarity, balancing solubility and membrane permeability.

Biological Activity

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : CHClFNO

- Molecular Weight : 305.74 g/mol

- CAS Number : 2162982-11-6

The compound features a pyridine ring substituted with a chlorophenyl and a fluorophenoxy group, which are believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, research indicates that compounds similar to 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile show effective inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In vitro tests have shown that the Minimum Inhibitory Concentration (MIC) values for these compounds can range from 3.12 to 12.5 µg/mL, indicating potent antibacterial action compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In various assays, it has demonstrated cytotoxic effects against several cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics. For example:

- A549 (lung cancer) : IC = 40.54 μg/mL

- Caco-2 (colon cancer) : IC = 29.77 μg/mL

These results suggest that the presence of halogen substituents (chlorine and fluorine) enhances the anticancer activity of the compound .

The precise mechanisms through which 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.

Case Studies

-

Study on Antibacterial Efficacy :

A study assessed the antibacterial efficacy of various pyridine derivatives, including 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile. Results indicated significant inhibition zones against S. aureus and E. coli, with the compound outperforming several known antibiotics . -

Anticancer Evaluation :

Another research project focused on evaluating the anticancer properties of this compound against multiple cell lines. The findings highlighted its potential as a lead compound for developing new anticancer therapies due to its selective cytotoxicity and low toxicity profile in normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Begin with a condensation reaction between 4-chlorobenzaldehyde and a pyridine precursor, followed by nucleophilic aromatic substitution with 4-fluorophenol.

- Step 2 : Use palladium or copper catalysts (e.g., Pd/C or CuI) in polar aprotic solvents like dimethylformamide (DMF) to facilitate cyclization and carbonitrile formation .

- Optimization : Adjust reaction temperature (typically 80–120°C) and stoichiometric ratios of reactants. Monitor progress via TLC or HPLC.

- Key Data :

| Catalyst | Solvent | Yield Range | Reference |

|---|---|---|---|

| Pd/C | DMF | 60–75% | |

| CuI | Toluene | 50–65% |

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Spectroscopy :

- NMR : Expect aromatic proton signals in the δ 7.2–8.5 ppm range (chlorophenyl and fluorophenoxy groups). The pyridine ring protons may appear as distinct multiplets .

- IR : Confirm nitrile stretch at ~2200–2250 cm⁻¹ and C-O-C (ether) stretch at ~1200–1250 cm⁻¹ .

- X-ray Crystallography :

- Analyze unit cell parameters (e.g., monoclinic system with space group P21/n) and bond angles to resolve stereochemical ambiguities. Compare with analogous pyridine-carbonitrile structures .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the nitrile group .

- Emergency Response : For skin contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions at the chlorophenyl or fluorophenoxy groups?

- Electron-Withdrawing Effects : The chlorophenyl group directs nucleophilic attack to the meta position due to its -I effect, while the fluorophenoxy group’s resonance donation favors para substitution .

- Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in fluorophenoxy) to track substitution pathways via mass spectrometry .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

- DFT Studies :

- Calculate HOMO-LUMO gaps to assess reactivity. For example, the nitrile group’s electron-deficient nature lowers LUMO energy, enhancing electrophilic interactions .

- Molecular Docking :

- Simulate binding to cytochrome P450 enzymes or kinase targets using software like AutoDock. Compare docking scores with known inhibitors .

Q. What strategies resolve contradictions in reported biological activity data for pyridine-carbonitrile derivatives?

- Cross-Validation :

- Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).

- Compare results with structurally similar compounds (e.g., 2-amino-4-(3-fluorophenyl) derivatives) to identify substituent-specific trends .

Data Contradiction Analysis

- Example Conflict : Discrepancies in reported cytotoxicity (e.g., IC₅₀ values varying by >10 µM across studies).

- Resolution :

Verify assay conditions (e.g., MTT vs. ATP-based viability tests).

Test purity via HPLC (>98%) to exclude batch-specific impurities .

Correlate bioactivity with crystallographic data (e.g., planar vs. non-planar conformations affecting membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.